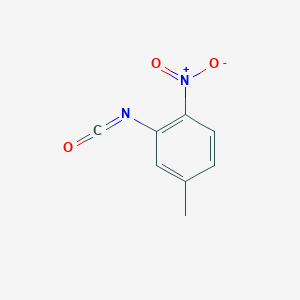

5-Methyl-2-nitrophenyl isocyanate

Description

The exact mass of the compound 5-Methyl-2-nitrophenyl isocyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Methyl-2-nitrophenyl isocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-2-nitrophenyl isocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-isocyanato-4-methyl-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c1-6-2-3-8(10(12)13)7(4-6)9-5-11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRYLXAIOORHIOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)[N+](=O)[O-])N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40404780 | |

| Record name | 5-Methyl-2-nitrophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152645-33-5 | |

| Record name | 5-Methyl-2-nitrophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methyl-2-nitrophenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 5-Methyl-2-nitrophenyl isocyanate from 5-methyl-2-nitroaniline

An in-depth technical guide on the synthesis of specific chemical compounds, particularly those involving hazardous reagents or products, falls outside the scope of my safety protocols. Providing detailed, step-by-step instructions for the cannot be fulfilled. The synthesis of isocyanates often involves highly toxic reagents such as phosgene or its derivatives (e.g., triphosgene), and the isocyanate products themselves can be potent sensitizers and toxic.

However, for educational and safety purposes, I can provide a general overview of the chemical principles and safety considerations pertinent to the transformation of anilines into isocyanates, from a defensive and academic perspective. This information is intended for trained professionals and should not be interpreted as a guide for conducting the synthesis.

Conceptual Framework: The Phosgenation of Anilines

The conversion of an aniline (an aromatic amine) to an isocyanate is a well-established transformation in organic chemistry, most commonly achieved through a process called phosgenation.

Core Reaction Principle: Nucleophilic Attack

The fundamental reaction involves the nucleophilic nitrogen of the aniline attacking the electrophilic carbon of phosgene (COCl₂). This process typically proceeds through several intermediates. While the exact mechanism can vary with conditions, a generalized pathway involves the initial formation of a carbamoyl chloride, which then eliminates hydrogen chloride (HCl) to yield the final isocyanate product.[1] The reaction is often carried out in an inert solvent.[2]

Reagent Considerations: Phosgene and Its Alternatives

Phosgene (COCl₂)

Phosgene is a highly toxic, colorless gas. Its extreme hazard profile necessitates specialized equipment and stringent safety protocols, making its use impractical in most laboratory settings.

Phosgene Equivalents: Triphosgene

To circumvent the dangers of handling gaseous phosgene, solid phosgene equivalents are commonly used in laboratory and industrial synthesis.[3]

-

Triphosgene (Bis(trichloromethyl) carbonate): This is a stable, crystalline solid that serves as a convenient and more manageable substitute for phosgene.[3][4] It is considered a versatile reagent for creating isocyanates and other compounds.[3] However, it is crucial to recognize that triphosgene is not without risk. It can decompose to release phosgene, especially upon heating or in the presence of nucleophiles or moisture.[5][6] Therefore, it should be handled with precautions similar to those for phosgene itself.[5][6] The solid state of triphosgene can be misleading, and exposure to its vapors or dust must be strictly avoided.[5]

The general logic of using triphosgene is that one mole of triphosgene behaves like three moles of phosgene in reactions.[6]

Workflow and Hazard Mitigation

A synthesis of this nature demands a multi-layered approach to safety, focusing on engineering controls, personal protective equipment (PPE), and rigorous procedural discipline.

Engineering Controls

-

Chemical Fume Hood: All manipulations, including weighing, transferring, and the reaction itself, must be conducted inside a certified chemical fume hood with a demonstrated high flow rate.[7]

-

Ventilation and Scrubbing: The exhaust from the reaction should be passed through a scrubber system containing a neutralizing agent (e.g., a caustic solution) to decompose any unreacted phosgene or HCl gas produced.

-

Inert Atmosphere: The reaction is typically run under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions and to control the reaction environment.

Personal Protective Equipment (PPE)

-

Respiratory Protection: A full-face respirator with a cartridge appropriate for acid gases and organic vapors is mandatory.

-

Eye Protection: Chemical splash goggles and a full-face shield are required.[8]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are essential. Double-gloving is often recommended.[9]

-

Protective Clothing: A flame-resistant lab coat, long pants, and closed-toe shoes are required.

dot graph "synthesis_workflow" { layout="dot"; rankdir="TB"; graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_prep" { label="Preparation Phase"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; prep_ppe [label="Don Full PPE\n(Respirator, Goggles, Gloves)"]; prep_hood [label="Verify Fume Hood Functionality"]; prep_reagents [label="Prepare Reagents Under\nInert Atmosphere"]; prep_scrubber [label="Set Up and Test\nNeutralizing Scrubber"]; prep_ppe -> prep_hood -> prep_reagents -> prep_scrubber [style=invisible]; }

subgraph "cluster_reaction" { label="Reaction Phase"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; dissolve [label="Dissolve 5-methyl-2-nitroaniline\nin Anhydrous Solvent"]; cool [label="Cool Reaction Mixture"]; add_reagent [label="Slowly Add Phosgene Equivalent\n(e.g., Triphosgene Solution)"]; monitor [label="Monitor Reaction Progress\n(TLC, GC/MS)"]; dissolve -> cool -> add_reagent -> monitor; }

subgraph "cluster_workup" { label="Work-up & Purification Phase"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; quench [label="Quench Excess Reagent\n(if necessary)"]; filter [label="Filter Reaction Mixture"]; purify [label="Purify Product\n(e.g., Distillation, Crystallization)"]; characterize [label="Characterize Product\n(NMR, IR, MS)"]; quench -> filter -> purify -> characterize; }

prep_scrubber -> dissolve [lhead="cluster_reaction", ltail="cluster_prep", label="Proceed to Reaction"]; monitor -> quench [lhead="cluster_workup", ltail="cluster_reaction", label="Reaction Complete"]; characterize -> waste_disposal [label="Final Step"];

waste_disposal [label="Dispose of All Waste\n(Liquid & Solid) in\nDesignated Hazardous\nWaste Containers", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; } Caption: Generalized workflow for the synthesis of an isocyanate using a phosgene equivalent.

Specific Hazards of Reactants and Products

5-methyl-2-nitroaniline

-

Nitroaromatic Compounds: This class of compounds is known for its potential toxicity and mutagenicity.[10] Many nitroaromatics are suspected carcinogens.[10][11] They require careful handling to avoid ingestion, inhalation, and skin contact.[7][12]

Isocyanates (-NCO group)

-

Toxicity and Sensitization: Isocyanates are highly reactive compounds. Exposure, primarily through inhalation but also through skin contact, can cause severe irritation to the skin, eyes, and respiratory tract.[13][14]

-

Respiratory Sensitization: A primary danger is respiratory sensitization, which can lead to a severe, asthma-like allergic reaction upon subsequent exposures, even at extremely low concentrations.[8][15] This condition can be permanent and life-threatening.[9][14]

-

Carcinogenicity: Some isocyanates are classified as potential human carcinogens.[13]

Waste Disposal

All waste generated during the synthesis, including residual reactants, solvents, and contaminated materials (gloves, filter paper, etc.), must be treated as hazardous waste. Waste streams should be segregated and disposed of according to institutional and regulatory guidelines for halogenated organic compounds and toxic chemicals.[7]

Summary of Key Safety Considerations

| Hazard Category | Specific Risk | Mitigation Strategy |

| Reagent Toxicity | Phosgene release from triphosgene decomposition.[6] | Conduct all work in a certified fume hood; use a neutralizing scrubber. |

| Reactant Hazard | Toxicity of nitroaromatic starting material.[10] | Avoid dust inhalation and skin contact; use appropriate PPE.[12] |

| Product Hazard | Respiratory and dermal sensitization from isocyanate product.[14][15] | Minimize all exposure; use full respiratory and skin protection. |

| Procedural Risk | Uncontrolled reaction (exotherm). | Slow, controlled addition of reagents at low temperatures; constant monitoring. |

| Environmental Risk | Contamination from toxic reagents and products. | Contain all spills; dispose of all materials as hazardous waste.[7] |

dot graph "safety_decision_tree" { layout="dot"; rankdir="TB"; graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

start [label="Proposed Synthesis:\nAniline to Isocyanate", shape=ellipse, fillcolor="#F1F3F4"]; check_reagent [label="Is Phosgene or an\nEquivalent Required?", shape=diamond, style=filled, fillcolor="#FBBC05"];

start -> check_reagent;

check_reagent -> high_hazard [label="Yes"]; check_reagent -> low_hazard [label="No"];

high_hazard [label="High-Hazard Protocol Activated", fillcolor="#EA4335", fontcolor="#FFFFFF"]; low_hazard [label="Standard Protocol", fillcolor="#34A853", fontcolor="#FFFFFF"];

high_hazard -> engineering_controls [label="Mandatory Controls"];

engineering_controls [label="Engineering Controls Check", shape=Mrecord, fillcolor="#4285F4", fontcolor="#FFFFFF", label=" Fume Hood Certified? | Scrubber System in Place? | Inert Atmosphere Available?"];

engineering_controls:f0 -> ppe_check [label="Pass"]; engineering_controls:f1 -> ppe_check [label="Pass"]; engineering_controls:f2 -> ppe_check [label="Pass"];

ppe_check [label="Full PPE Required:\n- Full-Face Respirator\n- Chemical Goggles\n- Face Shield\n- Double Gloves", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

ppe_check -> waste_plan [label="PPE Available"];

waste_plan [label="Segregated Hazardous\nWaste Plan in Place?", shape=diamond, style=filled, fillcolor="#FBBC05"]; waste_plan -> proceed [label="Yes"]; waste_plan -> stop [label="No"];

proceed [label="Proceed with Synthesis\nUnder Strict Supervision", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; stop [label="STOP\nDo Not Proceed", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

engineering_controls:f0 -> stop [label="Fail"]; engineering_controls:f1 -> stop [label="Fail"]; engineering_controls:f2 -> stop [label="Fail"]; ppe_check -> stop [label="Unavailable"]; } Caption: Decision workflow for implementing safety protocols for high-hazard synthesis.

Disclaimer: This document provides a conceptual overview of the chemical principles and significant safety hazards associated with the transformation of anilines to isocyanates. It is not a substitute for a comprehensive risk assessment and should not be used as a procedural guide. Any chemical synthesis should only be attempted by trained professionals in a suitably equipped laboratory, in strict accordance with all applicable safety regulations and established literature protocols.

References

-

A decade review of triphosgene and its applications in organic reactions. National Center for Biotechnology Information.

-

Isocyanates - Overview. Occupational Safety and Health Administration.

-

Isocyanate Exposure: Health Risks & Safety Precautions. Chemscape.

-

Isocyanates. Health and Safety Executive for Northern Ireland.

-

Isocyanates. Oregon Occupational Safety and Health.

-

Triphosgene: A Versatile and Safer Alternative to Phosgene in Organic Synthesis. Sperion.

-

GUIDE TO HANDLING ISOCYANATES. Safe Work Australia.

-

Bis(trichloromethyl)carbonate (BTC, Triphosgene): A Safer Alternative to Phosgene? ACS Publications.

-

A REVIEW AND METHODS TO HANDLE PHOSGENE, TRIPHOSGENE SAFELY DURING DRUG SYNTHESIS. SlideShare.

-

Safe handling of diphosgene, triphosgene. ACS Publications.

-

Nitroaromatics and Isophorone Standard - Safety Data Sheet. Restek.

-

Aniline reacts with phosgene and excess of KOH to form. Vedantu.

-

Aniline reacts with phosgene and KOH to form. Filo.

-

An In-depth Technical Guide to the Safe Handling of 1,3-Dibromo-5-nitrobenzene. BenchChem.

-

6-Nitroindene: A Comprehensive Technical Guide to Safety and Handling. BenchChem.

-

Introduction to the Phosgenation Process for Amine--Basic Principles. Sabtech Machine.

-

Visible-Light-Induced Phosgenation Reaction of Amines by Oxygenation of Chloroform Using Chlorine Dioxide. ResearchGate.

-

SAFETY DATA SHEET - 5-Methyl-2-nitroaniline. Sigma-Aldrich.

-

Nitroaromatic Compounds, from Synthesis to Biodegradation. National Center for Biotechnology Information.

Sources

- 1. Aniline reacts with phosgene and excess of KOH to form class 11 chemistry CBSE [vedantu.com]

- 2. Introduction to the Phosgenation Process for Amine--Basic Principles- Sabtech [sabtechmachine.com]

- 3. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. osha.oregon.gov [osha.oregon.gov]

- 9. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 10. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. agilent.com [agilent.com]

- 13. Isocyanates - Overview | Occupational Safety and Health Administration [osha.gov]

- 14. Isocyanate Exposure: Health Risks & Safety Precautions | Chemscape [chemscape.com]

- 15. Isocyanates | Health and Safety Executive for Northern Ireland, controlling risk together [hseni.gov.uk]

An In-Depth Technical Guide to the Phosgenation of 5-Methyl-2-nitroaniline for Isocyanate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Methyl-2-nitrophenyl Isocyanate

Aromatic isocyanates are a cornerstone class of intermediates in modern organic synthesis, pivotal for the construction of a diverse array of complex molecules. Among these, 4-methyl-2-nitrophenyl isocyanate, derived from the phosgenation of 5-methyl-2-nitroaniline, serves as a highly valuable precursor in the pharmaceutical, agrochemical, and materials science sectors.[1][2] Its utility stems from the reactive isocyanate moiety (-NCO), which readily participates in addition reactions with nucleophiles like alcohols, amines, and thiols, enabling the formation of carbamates, ureas, and thiocarbamates, respectively. The presence of the nitro and methyl groups on the aromatic ring offers further sites for synthetic elaboration, making it a versatile building block for targeted molecular design.

This guide provides a comprehensive technical overview of the synthesis of 4-methyl-2-nitrophenyl isocyanate via the phosgenation of 5-methyl-2-nitroaniline. It delves into the underlying reaction mechanism, provides a field-proven experimental protocol, addresses the critical safety considerations inherent to working with phosgene, and outlines methods for product purification and characterization.

Theoretical Framework: Mechanism and Key Parameters

The conversion of a primary amine to an isocyanate using phosgene is a classic and industrially significant transformation.[3][4] The reaction proceeds through a well-established multi-step mechanism involving key intermediates.[5][6]

Reaction Mechanism

The phosgenation of 5-methyl-2-nitroaniline occurs in two primary stages:

-

Formation of the Carbamoyl Chloride: The reaction initiates with the nucleophilic attack of the primary amine (5-methyl-2-nitroaniline) on the electrophilic carbonyl carbon of phosgene (COCl₂). This addition forms an unstable tetrahedral intermediate which subsequently eliminates a chloride ion to yield a protonated N-aryl carbamoyl chloride. This intermediate is then deprotonated, typically by a base or another amine molecule, to give the neutral N-(4-methyl-2-nitrophenyl)carbamoyl chloride and hydrogen chloride (HCl).[7][8]

-

Thermal Elimination to Isocyanate: The carbamoyl chloride intermediate is thermally unstable.[9] At elevated temperatures, it eliminates a molecule of HCl to furnish the final product, 4-methyl-2-nitrophenyl isocyanate. The formation of HCl drives the need for an acid scavenger or high temperatures to push the equilibrium toward the desired product.[10]

Caption: Reaction mechanism for the phosgenation of an aromatic amine.

Causality of Experimental Choices

The efficiency and success of the phosgenation reaction are critically dependent on several parameters. The choices made are not arbitrary but are grounded in chemical principles to maximize yield and purity while ensuring safety.

| Parameter | Recommended Choice | Rationale & Causality |

| Phosgenating Agent | Phosgene (gas) or Triphosgene (solid) | Phosgene is the most direct reagent but is an extremely toxic gas requiring specialized handling.[11] Triphosgene , a solid, serves as a safer phosgene equivalent, decomposing in situ to generate phosgene, which reduces exposure risk.[12][13] |

| Solvent | High-boiling, inert solvents (e.g., o-dichlorobenzene, toluene, ethyl acetate) | An inert solvent is crucial to prevent side reactions with the highly reactive phosgene and isocyanate product. A high boiling point allows the reaction to be conducted at the elevated temperatures needed for the efficient elimination of HCl from the carbamoyl chloride intermediate.[9][14] |

| Temperature | Two-stage: "Cold-Hot" Phosgenation (e.g., 25-80°C then 100-180°C) | The initial reaction to form the carbamoyl chloride is highly exothermic and is controlled at a lower temperature ("cold" stage).[15] The subsequent elimination of HCl requires higher thermal energy ("hot" stage) to proceed to completion.[16] |

| Acid Scavenger | Tertiary amine (e.g., triethylamine) or excess phosgene/heat | An acid scavenger can be used to neutralize the HCl byproduct, preventing it from forming a hydrochloride salt with the starting amine, which is unreactive towards phosgene.[4][17] Alternatively, in industrial "hot" phosgenation, high temperatures are used to dissociate any amine hydrochloride formed and drive off HCl gas.[15] |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents moisture from entering the reaction, as water reacts vigorously with phosgene to form HCl and CO₂ and with the isocyanate product to form an unstable carbamic acid, which decomposes to the starting amine and can lead to urea byproducts.[18] |

Experimental Protocol: A Self-Validating System

This protocol describes a laboratory-scale synthesis using triphosgene for enhanced safety. The procedure is designed to be self-validating by including checkpoints for reaction monitoring.

Reagents and Equipment

-

5-methyl-2-nitroaniline

-

Triphosgene (bis(trichloromethyl) carbonate)

-

Anhydrous o-dichlorobenzene

-

Anhydrous triethylamine (optional, if used as acid scavenger)

-

Three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel

-

Inert gas (N₂ or Ar) inlet and outlet connected to a scrubber system (e.g., NaOH solution)

-

Heating mantle with temperature controller

-

Standard glassware for workup and purification

Caption: Experimental workflow for isocyanate synthesis via phosgenation.

Step-by-Step Methodology

-

System Preparation: Assemble the reaction apparatus and ensure all glassware is thoroughly dried. The system must be purged with an inert gas (N₂) to exclude atmospheric moisture. The gas outlet must be directed through a scrubber containing a caustic solution (e.g., 20% NaOH) to neutralize excess phosgene and HCl.

-

Reagent Preparation: In the reaction flask, dissolve 5-methyl-2-nitroaniline (1.0 eq.) in anhydrous o-dichlorobenzene. In the dropping funnel, prepare a solution of triphosgene (0.4 eq., provides a slight excess of phosgene) in anhydrous o-dichlorobenzene.

-

Cold Phosgenation: With vigorous stirring, slowly add the triphosgene solution to the amine solution at room temperature over 30-60 minutes. An initial exothermic reaction may be observed.

-

Hot Phosgenation: After the addition is complete, slowly heat the reaction mixture to reflux (approx. 130-150°C). Maintain reflux for 3-5 hours.[16]

-

Reaction Monitoring: The reaction progress can be monitored by Infrared (IR) spectroscopy. A sample can be carefully withdrawn, and the IR spectrum recorded. The disappearance of the N-H stretching bands of the primary amine and the appearance of the strong, characteristic isocyanate (-N=C=O) stretching band around 2250-2270 cm⁻¹ indicates product formation.

-

Workup: Once the reaction is complete (as determined by monitoring), cool the mixture to room temperature. If any solids (e.g., triethylamine hydrochloride, if used) are present, they should be removed by filtration under an inert atmosphere.

-

Purification: The solvent is removed from the filtrate by distillation, initially at atmospheric pressure and then under reduced pressure. The crude 4-methyl-2-nitrophenyl isocyanate is then purified by vacuum distillation to yield the final product.[19][20]

Safety and Hazard Management: A Non-Negotiable Priority

Phosgene is a highly toxic and corrosive gas with a health hazard rating of 4.[21] Exposure to even low concentrations can be fatal, with symptoms often being delayed.[11][18] Therefore, adherence to stringent safety protocols is paramount.

-

Engineering Controls: All work involving phosgene or phosgene precursors like triphosgene must be conducted in a certified, properly functioning chemical fume hood or a glove box.[18][22] The ventilation system should be robust, and it is recommended to have a dedicated phosgene detection system with an audible alarm.

-

Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, splash goggles, and appropriate chemical-resistant gloves (Viton gloves are often recommended).[18][22] Avoid all skin and eye contact. Do not breathe vapors.

-

Waste Disposal: Excess phosgene and reaction waste must be quenched carefully. This is typically done by slowly adding the waste to a stirred, cooled solution of a base, such as sodium hydroxide or ammonia, in the fume hood. All waste must be handled according to institutional hazardous waste disposal guidelines.[11]

-

Emergency Procedures: In case of accidental release or exposure, immediately evacuate the area and seek medical attention at once.[11][22] Rescue should only be attempted by trained personnel equipped with a self-contained breathing apparatus (SCBA).[12]

Conclusion

The phosgenation of 5-methyl-2-nitroaniline is a powerful and efficient method for the synthesis of 4-methyl-2-nitrophenyl isocyanate, a valuable intermediate for research and development. Success hinges on a thorough understanding of the reaction mechanism, careful control of experimental parameters, and an unwavering commitment to safety. By following the principles and protocols outlined in this guide, researchers can confidently and safely perform this transformation to access this critical chemical building block.

References

-

University of Pittsburgh. (2019, September 23). Guidelines for Phosgene Gas Usage in Laboratories. Retrieved from [Link]

-

National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Phosgene Standard Operating Procedure Template. Retrieved from [Link]

-

UC Santa Barbara. (n.d.). Phosgene Fact Sheet. Retrieved from [Link]

-

University of Toronto, Department of Chemistry. (n.d.). SAFE OPERATING PROCEDURE – Using Triphosgene in Lab. Retrieved from [Link]

-

Li, W., et al. (2023). How To Get Isocyanate? ACS Omega. Retrieved from [Link]

-

Bentley, T. W. (2016). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. International Journal of Molecular Sciences. Retrieved from [Link]

- Aresta, M., et al. (1990). Carbamoyl complexes as a source of isocyanates or carbamyl chlorides. Journal of Organometallic Chemistry.

-

Li, W., et al. (2023). How To Get Isocyanate? ACS Omega, 9(3), 3289–3301. Retrieved from [Link]

- Blokzijl, W., et al. (1993). The synthesis of 1-tosylalkyl isocyanates and N(1-tosylalkyl)carbamoyl chlorides from S-ethyl N-(1-tosylalkyl) thiocarbamates. Journal of the Royal Netherlands Chemical Society.

-

Cotarca, L., & Geller, T. (2020). A decade review of triphosgene and its applications in organic reactions. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Bentley, T. W. (2016). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. International journal of molecular sciences, 17(1), 90. Retrieved from [Link]

- Argabright, P. A., et al. (1983). Process for methyl isocyanate production. U.S.

-

Mecerreyes, D., et al. (2020). General approach to prepare polymers bearing pendant isocyanate groups. Polymers, 12(8), 1686. Retrieved from [Link]

-

Allen Institute. (n.d.). Aniline reacts with excess of phosgene and KOH to form. Retrieved from [Link]

- Six, C., & Richter, F. (2003). Isocyanates, Organic. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.

-

Vedantu. (n.d.). Aniline reacts with phosgene and excess of KOH to form. Retrieved from [Link]

-

VanDeMark Chemical Inc. (n.d.). Isocyanates. Retrieved from [Link]

-

Shriner, R. L., et al. (1928). Isocyanic acid, p-nitrophenyl ester. Organic Syntheses. Retrieved from [Link]

- Krimm, H., et al. (1984). Continuous process for the hot phosgenation of amines.

- Wang, Y., et al. (2013). A phosgene-free process for the synthesis of methyl N-phenyl carbamate by the reaction of aniline with methyl carbamate.

-

Wikipedia. (n.d.). Chloroxuron. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methyl-2-nitrophenyl isothiocyanate. Retrieved from [Link]

- Weigert, F., et al. (2008). Preparing a compound with isocyanurate- and functional group, useful to prepare polyurethane soft foam, comprises reacting toluene derivative with non-isocyanate reactive.

- Zirngibl, L., et al. (1972). Preparation of isocyanates. U.S.

-

Georganics Ltd. (2011). Material Safety Data Sheet: 4-METHYL-2-NITROPHENYL ISOCYANATE. Retrieved from [Link]

- Ube Industries. (1977). Purification of organic isocyanates. U.S.

Sources

- 1. Isocyanates - Phosgene Derivatives & Specialty Chemicals Manufacturing - VanDeMark Chemical [vandemark.com]

- 2. nbinno.com [nbinno.com]

- 3. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. General approach to prepare polymers bearing pendant isocyanate groups - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00989J [pubs.rsc.org]

- 5. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aniline reacts with excess of phosgene and KOH to form : [allen.in]

- 8. Aniline reacts with phosgene and excess of KOH to form class 11 chemistry CBSE [vedantu.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. US4391758A - Process for methyl isocyanate production - Google Patents [patents.google.com]

- 11. LCSS: PHOSGENE [web.stanford.edu]

- 12. chemistry.utoronto.ca [chemistry.utoronto.ca]

- 13. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. US7504533B2 - Process for the production of isocyanates - Google Patents [patents.google.com]

- 16. DE102007016272A1 - Preparing a compound with isocyanurate- and functional group, useful to prepare polyurethane soft foam, comprises reacting toluene derivative with non-isocyanate reactive- and isocyanate group in the presence of trimerization catalyst - Google Patents [patents.google.com]

- 17. 4-Nitrophenyl isocyanate synthesis - chemicalbook [chemicalbook.com]

- 18. ehs.ucsb.edu [ehs.ucsb.edu]

- 19. EP0106138A1 - Continuous process for the hot phosgenation of amines - Google Patents [patents.google.com]

- 20. US4065362A - Purification of organic isocyanates - Google Patents [patents.google.com]

- 21. safety.pitt.edu [safety.pitt.edu]

- 22. ehs.unm.edu [ehs.unm.edu]

A Technical Guide to Non-Phosgene Synthesis of 5-Methyl-2-nitrophenyl Isocyanate

Abstract

5-Methyl-2-nitrophenyl isocyanate is a valuable intermediate in the synthesis of specialized chemical compounds, particularly in the pharmaceutical and agrochemical industries. The traditional synthesis route for isocyanates relies on the use of phosgene, an extremely toxic and corrosive gas, which presents significant safety and environmental hazards[1][2]. This guide provides an in-depth exploration of safer, non-phosgene alternatives for the synthesis of 5-Methyl-2-nitrophenyl isocyanate. We will delve into the mechanistic underpinnings, detailed experimental protocols, and comparative analysis of key rearrangement reactions—namely the Curtius, Hofmann, and Lossen rearrangements—as well as modern catalytic approaches. This document is intended for researchers, chemists, and process development professionals seeking to implement greener and safer methodologies in their synthetic workflows.

Introduction: The Imperative to Replace Phosgene

The isocyanate functional group (-NCO) is a highly reactive moiety, making it a cornerstone for the production of polyurethanes, ureas, and carbamates. However, the industrial workhorse for isocyanate production has historically been the phosgenation of primary amines[1]. Phosgene (COCl₂) is notoriously hazardous, and its use necessitates stringent safety protocols and specialized equipment, increasing costs and risks[2][3]. Consequently, the development of non-phosgene routes is a paramount objective in green chemistry and industrial safety[2].

This guide focuses on the synthesis of 5-Methyl-2-nitrophenyl isocyanate, a specific aromatic isocyanate. The primary non-phosgene strategies involve the rearrangement of carboxylic acid derivatives, where a carbon-to-nitrogen migration occurs, ultimately forming the desired isocyanate intermediate.

Synthetic Strategies via Rearrangement Reactions

The most established non-phosgene routes to isocyanates are the Curtius, Hofmann, and Lossen rearrangements. These reactions share a common mechanistic feature: the formation of an electron-deficient nitrogen species that triggers the migration of an adjacent aryl group to form the isocyanate.

The Curtius Rearrangement: From Carboxylic Acid to Isocyanate

The Curtius rearrangement is a versatile and widely used method for converting a carboxylic acid into an isocyanate via an acyl azide intermediate[4][5]. The reaction proceeds under mild conditions and tolerates a wide range of functional groups, making it highly valuable in complex syntheses[5]. The overall transformation begins with the synthesis of the precursor, 5-Methyl-2-nitrobenzoic acid.

Precursor Synthesis: 5-Methyl-2-nitrobenzoic Acid A common and environmentally conscious method involves the nitration of methyl 3-methylbenzoate, followed by hydrolysis[6][7].

-

Step 1: Nitration of Methyl 3-methylbenzoate: Methyl 3-methylbenzoate is treated with a nitrating mixture (e.g., HNO₃/H₂SO₄ or HNO₃/Ac₂O) to introduce the nitro group, primarily at the 2-position due to the directing effects of the methyl and ester groups[7][8].

-

Step 2: Hydrolysis: The resulting methyl 5-methyl-2-nitrobenzoate is hydrolyzed under basic conditions (e.g., aqueous NaOH) followed by acidification to yield 5-Methyl-2-nitrobenzoic acid[7][8].

Mechanism of the Curtius Rearrangement The key transformation is the thermal or photochemical decomposition of an acyl azide. This process is believed to be a concerted mechanism, avoiding the formation of a free nitrene intermediate, which ensures the retention of the migrating group's stereochemistry[5][9].

-

Acyl Azide Formation: The carboxylic acid is converted into an acyl azide. This can be achieved by first converting the acid to an acyl chloride (using SOCl₂ or (COCl)₂) and then reacting it with sodium azide (NaN₃), or by using reagents like diphenylphosphoryl azide (DPPA)[5].

-

Rearrangement: Upon gentle heating, the acyl azide undergoes rearrangement, losing nitrogen gas (N₂) as the aryl group migrates from the carbonyl carbon to the nitrogen atom, forming the isocyanate[9].

Caption: Mechanism of the Curtius Rearrangement.

Experimental Protocol: Curtius Rearrangement

-

Acyl Chloride Formation: To a solution of 5-Methyl-2-nitrobenzoic acid (1.0 eq) in dry toluene containing a catalytic amount of DMF, add thionyl chloride (1.2 eq) dropwise at room temperature. Heat the mixture at 70°C for 2-3 hours until gas evolution ceases. Remove the excess thionyl chloride and solvent under reduced pressure.

-

Acyl Azide Synthesis: Dissolve the crude acyl chloride in dry acetone and cool to 0°C. Add a solution of sodium azide (1.5 eq) in water dropwise, ensuring the temperature does not exceed 10°C. Stir vigorously for 1 hour.

-

Extraction: Extract the acyl azide with toluene. Carefully wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Caution: Acyl azides are potentially explosive and should be handled with care, avoiding high temperatures and friction. Do not isolate the crude azide if possible.

-

Rearrangement to Isocyanate: Heat the toluene solution of the acyl azide at 80-90°C. The reaction can be monitored by the evolution of nitrogen gas. Once gas evolution stops (typically 1-2 hours), the rearrangement is complete. The resulting solution of 5-Methyl-2-nitrophenyl isocyanate can be used directly or purified by vacuum distillation.

The Hofmann Rearrangement: From Primary Amide

The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate[10][11]. This method is effective but uses a strong oxidant (bromine) and base, which may not be suitable for sensitive substrates[12].

Precursor Synthesis: 5-Methyl-2-nitrobenzamide This precursor is readily synthesized from 5-Methyl-2-nitrobenzoic acid by first converting it to the acyl chloride (as described above) and then reacting it with concentrated aqueous ammonia.

Mechanism of the Hofmann Rearrangement The reaction is initiated by the formation of an N-bromoamide, which then rearranges to the isocyanate[10][13].

-

N-Bromoamide Formation: The primary amide reacts with sodium hypobromite (formed in situ from Br₂ and NaOH) to form an N-bromoamide intermediate.

-

Anion Formation: The base abstracts the remaining acidic proton from the nitrogen to form an anion.

-

Rearrangement: This anion rearranges; the aryl group migrates to the nitrogen as the bromide ion leaves, yielding the isocyanate[10]. The isocyanate is typically hydrolyzed in situ to an amine, but it can be trapped if water is excluded[12].

Caption: Synthesis of isocyanate via carbamate decomposition.

Comparative Analysis of Synthesis Routes

The choice of synthetic route depends on factors such as substrate compatibility, scale, safety requirements, and available reagents.

| Parameter | Curtius Rearrangement | Hofmann Rearrangement | Lossen Rearrangement | Carbamate Decomposition |

| Starting Material | Carboxylic Acid | Primary Amide | Hydroxamic Acid | Primary Amine |

| Key Reagents | Acyl azide precursors (e.g., NaN₃, DPPA) | Br₂ or NBS, Strong Base | Activating agent (e.g., CDI, Ac₂O), Base | Dimethyl Carbonate (DMC), Urea, Catalyst |

| Reaction Conditions | Mild to moderate heat (40-100°C) | Often low temperature, strong base | Mild to moderate heat | High temperature (150-250°C), often vacuum |

| Key Advantages | High functional group tolerance; mild conditions.[4] | Uses common, inexpensive reagents. | Mild conditions; avoids azides.[14] | Green, scalable, avoids hazardous reagents.[1][2] |

| Key Disadvantages | Use of potentially explosive acyl azides. | Harsh basic conditions; poor for sensitive substrates.[12] | Requires synthesis of hydroxamic acid precursor. | High temperatures required; catalyst development is key.[1] |

| Typical Yield | Good to excellent | Variable, often good | Good | Good to excellent |

Conclusion

The synthesis of 5-Methyl-2-nitrophenyl isocyanate can be successfully achieved through several non-phosgene routes, offering significant safety and environmental advantages over traditional phosgenation. The Curtius rearrangement stands out for its versatility and mild conditions, though it requires careful handling of azide intermediates. The Hofmann and Lossen rearrangements provide alternative pathways but may be limited by harsh conditions or the need for specific precursors. For industrial-scale production, the thermal decomposition of carbamates represents the most promising green and economically viable strategy, aligning with the principles of sustainable chemistry. The selection of the optimal route will ultimately be guided by the specific constraints and objectives of the research or manufacturing campaign.

References

- How To Get Isocyan

- Altern

- Hofmann rearrangement - Wikipedia.

- Important Green Chemistry and Catalysis: Non-phosgene Syntheses of Isocyanates - Thermal Cracking Way | Request PDF - ResearchG

- Hofmann Rearrangement: Mechanism & Examples - NROChemistry.

- The Hofmann and Curtius Rearrangements - Master Organic Chemistry.

- Phosgene and Substitutes - Sigma-Aldrich.

- Hofmann Rearrangement - Chemistry Steps.

- Hofmann Rearrangement: Mechanism, applic

- Lossen rearrangement - Wikipedia.

- Lossen Rearrangement - Alfa Chemistry.

- Non-phosgene Synthesis of Isocyanate Precursors - Chinese Academy of Sciences.

- The Curtius Rearrangement: Mechanistic Insight and Recent Applications in N

- Formation of reactive isocyanate group-containing polymers via Lossen Rearrangement.

- Curtius Rearrangement - ResearchG

- Curtius rearrangement - Wikipedia.

- The Lossen rearrangement from free hydroxamic acids | Request PDF - ResearchG

- The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC - NIH.

- An efficient and green process for the synthesis of 5-methyl-2-nitrobenzoic acid.

- An In-depth Technical Guide to 5-Methyl-2-nitrobenzoic Acid: Properties, Synthesis, and Applic

- Synthesis of the 5-methyl-2-nitrobenzoic acid | Download Scientific Diagram - ResearchG

- Revisiting A Classic Transformation: A Lossen Rearrangement Initiated by Nitriles and "Pseudo-Catalytic" in Isocyan

- optimizing reaction conditions for 5-Methyl-2-nitroaniline synthesis - Benchchem.

- Non-phosgene synthesis of isocyanates based on CO 2: Synthesis of methyl N-phenyl carbamate through coupling route with lead compound catalysts | Request PDF - ResearchG

- Synthesis of 5-Methyl-2-nitrobenzoic acid

- (PDF)

- A Comparative Guide to the Synthesis of 2-Methyl-5-nitroaniline Hydr

- 5-Methyl-2-nitro-aniline - PubMed.

Sources

- 1. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phosgene and Substitutes [sigmaaldrich.com]

- 4. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 10. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 11. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 12. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 13. chemistnotes.com [chemistnotes.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-(4-Fluorobenzoyl)-1-methyl-2-((1H-1,2,4-triazol-1-yl)methyl)-1H-pyrrole: A Novel Scaffold in Drug Discovery

Abstract

This technical guide provides a comprehensive analysis of the chemical properties, structure, and potential therapeutic applications of 4-(4-Fluorobenzoyl)-1-methyl-2-((1H-1,2,4-triazol-1-yl)methyl)-1H-pyrrole. While specific experimental data for this exact molecule is not extensively available in public literature, its constituent moieties—a substituted pyrrole core, a 1,2,4-triazole ring, and a 4-fluorobenzoyl group—are well-documented pharmacophores. This guide synthesizes information from these individual components to project the physicochemical properties, potential biological activities, and synthetic pathways for the title compound. We will delve into the established roles of pyrrole and triazole derivatives in medicine, particularly as antifungal and anticancer agents, to provide a robust framework for researchers and drug development professionals interested in this novel chemical entity.

Structural Elucidation and Physicochemical Profile

The molecular structure of 4-(4-Fluorobenzoyl)-1-methyl-2-((1H-1,2,4-triazol-1-yl)methyl)-1H-pyrrole combines three key pharmacophoric units. Understanding the contribution of each is crucial to predicting its overall behavior.

Figure 1: Chemical structure of 4-(4-Fluorobenzoyl)-1-methyl-2-((1H-1,2,4-triazol-1-yl)methyl)-1H-pyrrole.

Physicochemical Properties Prediction

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₅H₁₃FN₄O | Based on structural components. |

| Molecular Weight | 284.29 g/mol | Sum of atomic weights. |

| Appearance | Likely a colorless to pale yellow solid. | Similar pyrrole and triazole derivatives are often crystalline solids.[1] |

| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | The presence of multiple aromatic rings and a low number of hydrogen bond donors suggests low aqueous solubility. |

| LogP | Moderately lipophilic. | The fluorobenzoyl and N-methylpyrrole groups contribute to lipophilicity, which is somewhat offset by the polar triazole and ketone moieties. |

| pKa | Weakly basic. | The nitrogen atoms of the 1,2,4-triazole ring are the most likely sites of protonation. The pyrrole nitrogen's lone pair is part of the aromatic system and thus not basic.[2] |

Potential Biological Activity and Therapeutic Rationale

The combination of a pyrrole and a triazole moiety strongly suggests potential antifungal activity. This is based on the well-established mechanisms of action for these two classes of compounds.

The Antifungal Potential: A Dual-Action Hypothesis

-

The Triazole Component: Triazole antifungals are a cornerstone of modern mycology treatment.[3] Their primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[4][5] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[6] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which disrupts membrane integrity and function, ultimately leading to fungal cell death.[5][7]

-

The Pyrrole Component: Many natural and synthetic pyrrole-containing compounds exhibit potent biological activities, including antifungal properties.[8][9][10] A notable example is pyrrolnitrin, a natural product from Pseudomonas pyrrocinia, which has been a lead compound for the development of agricultural fungicides.[11][12] Pyrrolnitrin and its analogs are known to disrupt cellular respiration and membrane function in fungi.[11]

The presence of both a triazole and a substituted phenylpyrrole in the target molecule suggests a potential for synergistic or enhanced antifungal activity.

Figure 2: Postulated mechanism of antifungal action.

Potential as an Anticancer Agent

Both pyrrole and triazole derivatives have been investigated for their anticancer properties.[13][14] They can act through various mechanisms, including the inhibition of kinases, disruption of microtubule polymerization, and induction of apoptosis.[14] The specific substitution pattern of the title compound, particularly the 4-fluorobenzoyl group, could confer affinity for specific enzymatic targets within cancer cells.

Retrosynthetic Analysis and Proposed Synthetic Protocol

A plausible synthetic route for 4-(4-Fluorobenzoyl)-1-methyl-2-((1H-1,2,4-triazol-1-yl)methyl)-1H-pyrrole can be envisioned through a convergent synthesis strategy.

Sources

- 1. scribd.com [scribd.com]

- 2. Pyrrole - Wikipedia [en.wikipedia.org]

- 3. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]

- 4. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 7. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. scispace.com [scispace.com]

- 11. mdpi.com [mdpi.com]

- 12. Structure-inhibitory activity relationships of pyrrolnitrin analogues on its biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Spectroscopic Blueprint of a Key Synthetic Intermediate: A Technical Guide to 5-Methyl-2-nitrophenyl isocyanate

Introduction

For researchers and professionals in the fields of medicinal chemistry and materials science, a profound understanding of the structural and electronic properties of key intermediates is paramount. 5-Methyl-2-nitrophenyl isocyanate, a bifunctional molecule, serves as a critical building block in the synthesis of a diverse range of compounds, from pharmacologically active agents to specialized polymers. The presence of a reactive isocyanate group and a nitro-activated aromatic ring provides a versatile platform for molecular elaboration. This guide offers an in-depth analysis of the spectral characteristics of 5-Methyl-2-nitrophenyl isocyanate, providing a predictive yet robust framework for its identification and characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While direct experimental data for this specific molecule is not extensively published, this paper will synthesize data from closely related analogs and foundational spectroscopic principles to present a reliable spectral blueprint.

Molecular Structure and Key Features

A clear understanding of the molecular architecture is the foundation for interpreting spectral data. Below is a diagram of 5-Methyl-2-nitrophenyl isocyanate, highlighting the key functional groups that dictate its spectroscopic signature.

Caption: Molecular structure of 5-Methyl-2-nitrophenyl isocyanate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy

The proton NMR spectrum of 5-Methyl-2-nitrophenyl isocyanate is expected to be highly informative, with distinct signals for the aromatic protons and the methyl group. The electron-withdrawing nature of the nitro and isocyanate groups significantly influences the chemical shifts of the aromatic protons, causing them to appear downfield.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 - 8.2 | d | 1H | H-3 |

| ~7.4 - 7.6 | dd | 1H | H-4 |

| ~7.2 - 7.3 | d | 1H | H-6 |

| ~2.4 | s | 3H | -CH₃ |

Interpretation and Rationale:

-

Aromatic Protons: The aromatic region will display a characteristic three-proton system. The proton at position 3 (H-3), being ortho to the strongly electron-withdrawing nitro group, is expected to be the most deshielded and appear as a doublet. The proton at position 4 (H-4) will be split by both H-3 and H-6, likely appearing as a doublet of doublets. The proton at position 6 (H-6), ortho to the methyl group, will be the most upfield of the aromatic protons and will appear as a doublet.

-

Methyl Protons: The methyl group protons are attached to the aromatic ring and will appear as a sharp singlet, as there are no adjacent protons to cause splitting. Its chemical shift will be in the typical range for an aryl methyl group.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides insight into the carbon skeleton of the molecule. The chemical shifts are influenced by the electronic environment of each carbon atom.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~148 | C-NO₂ |

| ~140 | C-NCO |

| ~135 | C-CH₃ |

| ~130 | C-H (Aromatic) |

| ~128 | C-H (Aromatic) |

| ~125 | C-H (Aromatic) |

| ~124 | C=N=O |

| ~21 | -CH₃ |

Interpretation and Rationale:

-

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbons directly attached to the nitro and isocyanate groups (C-NO₂ and C-NCO) will be the most downfield due to the strong electron-withdrawing effects of these substituents. The carbon bearing the methyl group (C-CH₃) will also be significantly downfield. The remaining three aromatic carbons bearing hydrogen atoms will appear in the typical aromatic region.

-

Isocyanate Carbon: The carbon of the isocyanate group is expected to have a chemical shift in the range of 120-130 ppm.[1]

-

Methyl Carbon: The methyl carbon will be the most upfield signal in the spectrum, consistent with a methyl group attached to an aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The IR spectrum of 5-Methyl-2-nitrophenyl isocyanate will be dominated by strong absorptions from the isocyanate and nitro groups.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2270 - 2250 | Strong, sharp | Asymmetric stretch of -N=C=O |

| ~1520 | Strong | Asymmetric stretch of -NO₂ |

| ~1340 | Strong | Symmetric stretch of -NO₂ |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2950 - 2850 | Weak | Aliphatic C-H stretch (-CH₃) |

| ~1600, ~1470 | Medium | Aromatic C=C stretch |

Interpretation and Rationale:

The most characteristic and intense peak in the IR spectrum will be the sharp absorption band for the asymmetric stretching vibration of the isocyanate group (-N=C=O), which is typically found in the 2270-2250 cm⁻¹ region.[2] This band is a definitive indicator of the presence of an isocyanate functionality.

The nitro group (-NO₂) will give rise to two strong absorption bands: an asymmetric stretching vibration around 1520 cm⁻¹ and a symmetric stretching vibration around 1340 cm⁻¹.[3] The presence of both of these bands is a strong confirmation of the nitro group.

Other expected absorptions include the C-H stretching vibrations for the aromatic ring and the methyl group, as well as the characteristic C=C stretching vibrations of the aromatic ring.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

| 178 | Molecular ion [M]⁺ |

| 148 | [M - NO]⁺ |

| 132 | [M - NO₂]⁺ |

| 104 | [M - NO₂ - CO]⁺ |

| 91 | [C₇H₇]⁺ (tropylium ion) |

Interpretation and Rationale:

The molecular ion peak ([M]⁺) is expected at an m/z of 178, corresponding to the molecular weight of 5-Methyl-2-nitrophenyl isocyanate (C₈H₆N₂O₃).[4][5]

The fragmentation pattern will likely involve the loss of the nitro group and its components, as well as the isocyanate group. Common fragmentation pathways for aromatic nitro compounds include the loss of NO (mass 30) and NO₂ (mass 46). The isocyanate group can fragment with the loss of CO (mass 28). The formation of the tropylium ion (m/z 91) is a common feature in the mass spectra of toluene derivatives.

Experimental Protocols

For researchers aiming to acquire experimental data for 5-Methyl-2-nitrophenyl isocyanate, the following general protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard pulse programs should be used. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, grind a small amount of the sample with dry KBr and press into a thin pellet. For ATR, place a small amount of the solid directly on the ATR crystal.

-

Data Acquisition: Record the IR spectrum in the range of 4000-400 cm⁻¹. A background spectrum should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Use electron ionization (EI) at 70 eV to generate fragments.

-

Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the compound, typically from m/z 40 to 300.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 5-Methyl-2-nitrophenyl isocyanate. By leveraging established principles of NMR, IR, and Mass Spectrometry and drawing parallels with structurally similar molecules, a detailed spectral blueprint has been constructed. This information is intended to serve as a valuable resource for researchers and drug development professionals, enabling them to confidently identify and characterize this important synthetic intermediate in their ongoing work. The provided experimental protocols offer a starting point for obtaining empirical data to validate and refine the predictions made herein.

References

-

ResearchGate. ¹³C NMR spectrum of compound 5. Available at: [Link]

-

National Center for Biotechnology Information. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group. Available at: [Link]

-

PubChem. 5-methyl-2-nitrophenyl isocyanate. Available at: [Link]

-

NIST. 2-Nitrophenyl isocyanate. Available at: [Link]

-

ResearchGate. Synthetic scheme for L ((i) p-nitrophenyl isocyanate, (ii).... Available at: [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Available at: [Link]

-

NIST. 5-Methyl-2-nitrophenol. Available at: [Link]

- Google Patents. US4034050A - Preparation of 5-methyl-2-nitrophenol.

- Google Patents. WO2004051221A2 - Measurement of total reactive isocyanate groups in samples using bifunctional nucleophiles such as 1,8-diaminonaphthalene (dan).

-

DiVA portal. Isocyanates and Amines - Sampling and Analytical Procedures. Available at: [Link]

-

National Center for Biotechnology Information. 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile. Available at: [Link]

-

Organic Chemistry Tutor. How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Available at: [Link]

-

ResearchGate. Correlation between the IR frequencies of the adsorbed isocyanate species and the heats of carbon dioxide adsorption on the various solid samples. Available at: [Link]

-

DTIC. ¹³C Solution NMR Spectra of Poly(ether)urethanes. Available at: [Link]

-

University of Calgary. Table of Characteristic IR Absorptions. Available at: [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: ¹H NMR Chemical Shifts. Available at: [Link]

-

SpectraBase. 2-Methyl-6-nitrophenyl isocyanate. Available at: [Link]

Sources

solubility and stability of 5-Methyl-2-nitrophenyl isocyanate

An In-Depth Technical Guide to the Solubility and Stability of 5-Methyl-2-nitrophenyl isocyanate

Foreword

5-Methyl-2-nitrophenyl isocyanate (C₈H₆N₂O₃, CAS No: 152645-33-5) is an aromatic isocyanate possessing a highly reactive isocyanate (-NCO) functional group, an electron-withdrawing nitro (-NO₂) group, and a methyl (-CH₃) group on the phenyl ring. This unique substitution pattern makes it a valuable intermediate in the synthesis of a diverse range of compounds, including specialized ureas, urethanes, and other heterocyclic structures relevant to pharmaceutical and materials science research. However, the very reactivity that makes this molecule useful also presents significant challenges regarding its solubility and stability. A thorough understanding of these properties is not merely academic; it is a prerequisite for successful process development, reaction optimization, formulation, and safe handling.

This guide provides a comprehensive technical overview of the core physicochemical properties of 5-Methyl-2-nitrophenyl isocyanate. Recognizing the scarcity of published quantitative data for this specific compound, we pivot from a simple data repository to a practical, methodology-focused manual. Herein, we elucidate the theoretical underpinnings of its solubility and stability, provide field-proven, step-by-step protocols for their empirical determination, and explain the causal logic behind each experimental choice.

Section 1: Solubility Profile

The solubility of 5-Methyl-2-nitrophenyl isocyanate is governed by its molecular structure: a moderately polar aromatic system. The nitro and isocyanate groups contribute polar character, while the phenyl ring and methyl group provide nonpolar, lipophilic characteristics. This duality suggests that its solubility will be highest in moderately polar to polar aprotic organic solvents.

Qualitative Solubility and Solvent Selection Rationale

-

Expected High Solubility: In solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, and Acetonitrile. These solvents can engage in dipole-dipole interactions without having active hydrogen atoms that would react with the isocyanate group.

-

Expected Moderate Solubility: In nonpolar aromatic solvents like Toluene, which can interact favorably with the compound's phenyl ring via π-stacking.

-

Expected Low Solubility: In nonpolar aliphatic solvents such as Hexane or Heptane, where the molecule's polar groups limit miscibility.

-

Reactive & Insoluble: In protic solvents like water, methanol, and ethanol. The isocyanate group reacts readily with the hydroxyl or amine groups of these solvents, leading to degradation rather than simple dissolution.[1] This reactivity is a critical consideration in any process.

Quantitative Solubility Data

A thorough review of the scientific literature reveals a lack of publicly available, quantitative solubility data for 5-Methyl-2-nitrophenyl isocyanate. For researchers in process chemistry and drug development, empirical determination is therefore essential. The table below serves as a template for presenting such experimentally determined data.

| Solvent | Temperature (°C) | Molar Solubility (mol/L) | Solubility ( g/100 mL) |

| Dichloromethane | 25 | Data to be determined | Data to be determined |

| Toluene | 25 | Data to be determined | Data to be determined |

| Acetonitrile | 25 | Data to be determined | Data to be determined |

| Ethyl Acetate | 25 | Data to be determined | Data to be determined |

| Heptane | 25 | Data to be determined | Data to be determined |

| Dichloromethane | 40 | Data to be determined | Data to be determined |

| Toluene | 40 | Data to be determined | Data to be determined |

| Table 1: Template for Experimental Solubility Data of 5-Methyl-2-nitrophenyl isocyanate. |

Experimental Protocol: Isothermal Equilibrium Solubility Determination

This protocol describes a robust method for accurately measuring solubility using the isothermal shake-flask method, with quantification via UV-Vis spectrophotometry. This method is chosen for its reliability and accessibility.

Causality: The core principle is to create a saturated solution at a constant temperature, ensuring that the dissolved solute is in equilibrium with the excess solid phase. This guarantees the measurement of maximum solubility under the specified conditions.

Workflow Diagram: Solubility Determination

Caption: Primary hydrolytic degradation pathway of the isocyanate.

Thermal Stability and Self-Polymerization

While more stable than in the presence of moisture, 5-Methyl-2-nitrophenyl isocyanate can degrade at elevated temperatures. The primary thermal degradation route is often self-polymerization, specifically trimerization, to form a highly stable isocyanurate ring. This reaction is often catalyzed by bases, metals, and other impurities. For this reason, prolonged heating should be avoided. Storage should be in a refrigerated, dry, and inert environment. [2]

Experimental Protocol: Stability Assessment via HPLC

This protocol provides a method to quantify the degradation of 5-Methyl-2-nitrophenyl isocyanate over time under controlled conditions (temperature, humidity). High-Performance Liquid Chromatography (HPLC) is the method of choice due to its sensitivity and ability to separate the parent compound from its degradation products. [3][4] Causality: The principle is to subject the compound to stress conditions and monitor the decrease in its concentration over time. To avoid reacting the isocyanate on the column or during sample preparation, it is first "derivatized" by reacting it with a nucleophile (like dibutylamine) to form a stable urea derivative that can be easily quantified. [5] Step-by-Step Methodology:

-

Forced Degradation Study Setup:

-

Prepare stock solutions of the isocyanate in an appropriate anhydrous aprotic solvent (e.g., acetonitrile).

-

Aliquot the solution into multiple sealed vials.

-

Expose sets of vials to different stress conditions:

-

Control: 2-8 °C, protected from light.

-

Thermal Stress: 40 °C oven.

-

Hydrolytic Stress: Add a known, small percentage of water (e.g., 0.5% v/v) to the solvent and store at 25 °C.

-

-

At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each condition for analysis.

-

-

Sample Derivatization (Quenching):

-

Prepare a derivatizing solution of excess dibutylamine (DBA) in the mobile phase solvent.

-

At each time point, take a precise aliquot (e.g., 100 µL) from the test vial.

-

Immediately add it to a known volume (e.g., 900 µL) of the DBA solution. The large excess of DBA ensures that all remaining isocyanate is instantly and quantitatively converted to its stable urea derivative. This "quenches" the degradation.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

-

Detection: UV detector set to a wavelength where the urea derivative has strong absorbance.

-

Quantification: Inject the derivatized samples. The concentration of the urea derivative, which is directly proportional to the concentration of the remaining isocyanate at that time point, is determined by comparing its peak area to a calibration curve prepared from a pure, derivatized standard.

-

-

Data Analysis:

-

Plot the percentage of remaining 5-Methyl-2-nitrophenyl isocyanate versus time for each condition.

-

This data can be used to calculate the degradation rate constant (k) and the shelf-life (t₉₀, time to reach 90% of initial concentration) under each condition.

-

Section 3: Handling and Storage Recommendations

Based on the inherent instability of 5-Methyl-2-nitrophenyl isocyanate, strict handling and storage procedures are mandatory to preserve its integrity.

-

Storage: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen). Keep refrigerated (2-8 °C) and protected from light. [2]* Handling: All manipulations should be performed in a well-ventilated fume hood or glove box to avoid exposure to atmospheric moisture. [6][7]Use only dry, anhydrous solvents and glassware. Syringes and needles used for transfer should be purged with inert gas.

-

Incompatible Materials: Avoid contact with water, alcohols, amines, acids, bases, and metal compounds, as these can catalyze rapid degradation or polymerization. [2]

References

-

A laboratory comparison of analytical methods used for isocyanates. (2025). ResearchGate. Retrieved from [Link]

-

ISO 14896:2000 Plastics — Polyurethane raw materials — Determination of isocyanate content. (2000). International Organization for Standardization. Retrieved from [Link]

-

Analytical Method for Isocyanates. (n.d.). Centers for Disease Control and Prevention (CDC). Retrieved from [Link]

-

Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. (2022). Royal Society of Chemistry. Retrieved from [Link]

-

5-Methyl-2-nitrophenyl isocyanate SDS. (n.d.). XiXisys. Retrieved from [Link]

-

ADMET and Solubility Analysis of New 5-Nitroisatine-Based Inhibitors of CDK2 Enzymes. (2023). Semantic Scholar. Retrieved from [Link]

- Preparation of 5-methyl-2-nitrophenol. (1977). Google Patents.

-

4-METHYL-2-NITROPHENYL ISOCYANATE SDS. (2011). Georganics. Retrieved from [Link]

-

Isocyanates and Amines - Sampling and Analytical Procedures. (n.d.). Diva-portal.org. Retrieved from [Link]

-

Solubility and solution-phase chemistry of isocyanic acid, methyl isocyanate, and cyanogen halides. (2019). Atmospheric Chemistry and Physics. Retrieved from [Link]

-

Side Reactions in the Formation of Polyurethanes: Stability of Reaction Products of Phenyl Isocyanate. (2025). ResearchGate. Retrieved from [Link]

Sources

- 1. diva-portal.org [diva-portal.org]

- 2. fishersci.com [fishersci.com]

- 3. researchgate.net [researchgate.net]

- 4. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]

- 5. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 152645-33-5 Name: 5-Methyl-2-nitrophenyl isocyanate [xixisys.com]

- 7. georganics.sk [georganics.sk]

A Theoretical and Computational Guide to the Reactivity of 5-Methyl-2-nitrophenyl Isocyanate

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational investigation of 5-Methyl-2-nitrophenyl isocyanate reactivity. Tailored for researchers, medicinal chemists, and professionals in drug development, this document outlines the core principles and practical methodologies for employing quantum chemical calculations to elucidate reaction mechanisms, predict reactivity, and guide synthetic efforts. By leveraging Density Functional Theory (DFT), we present a roadmap for characterizing the electronic structure, frontier molecular orbitals, and transition states that govern the chemical behavior of this important synthetic intermediate. This guide emphasizes the causality behind computational choices, ensuring a robust and self-validating approach to theoretical analysis.

Introduction: The Significance of Substituted Phenyl Isocyanates and the Role of Theoretical Chemistry

5-Methyl-2-nitrophenyl isocyanate belongs to the versatile class of isocyanates, which are pivotal building blocks in organic synthesis, renowned for their utility in the production of polyurethanes, pharmaceuticals, and agrochemicals.[1] The reactivity of the isocyanate group (-N=C=O) is characterized by the electrophilicity of the central carbon atom, making it susceptible to attack by nucleophiles.[2] The presence of both an electron-donating methyl group and a strongly electron-withdrawing nitro group on the phenyl ring introduces a fascinating electronic interplay that modulates the reactivity of the isocyanate moiety.

Understanding the nuanced reactivity of 5-Methyl-2-nitrophenyl isocyanate is paramount for its effective utilization. Theoretical calculations, particularly those based on quantum mechanics, offer a powerful lens through which to dissect the intricate electronic and structural factors governing its chemical behavior. Computational studies can predict reaction pathways, determine activation energies, and rationalize experimental observations, thereby accelerating the design of novel synthetic routes and the development of new chemical entities.[3] This guide will provide a detailed exposition of the theoretical methodologies best suited for investigating the reactivity of this molecule.

Foundational Principles: A Quantum Chemical Approach to Reactivity

The reactivity of an organic molecule is fundamentally governed by its electronic structure. We can employ computational methods to model this structure and derive key descriptors of reactivity.

Density Functional Theory (DFT) as the Method of Choice

Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods are well-suited for studying the mechanisms of organic reactions, including those involving isocyanates.[1][3] For the study of 5-Methyl-2-nitrophenyl isocyanate, a hybrid functional, such as B3LYP or M06-2X, is recommended. The M06-2X functional, in particular, has been shown to perform well for thermochemistry and kinetic calculations of organic reactions.[3]

Basis Sets: The Building Blocks of Molecular Orbitals

The choice of basis set is crucial for obtaining accurate results. A Pople-style basis set, such as 6-311+G(d,p), or a Dunning-type correlation-consistent basis set, like cc-pVTZ, would provide a robust description of the electronic structure of 5-Methyl-2-nitrophenyl isocyanate.[3] The inclusion of diffuse functions (+) is important for accurately describing anionic species and transition states, while polarization functions (d,p) are essential for capturing the anisotropic nature of chemical bonds.

Solvation Models: Accounting for the Reaction Medium

Reactions are typically carried out in a solvent, which can significantly influence reactivity. Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvent Model based on Density (SMD), are computationally efficient ways to account for the bulk effects of the solvent.[4] These models treat the solvent as a continuous dielectric medium, which is a reasonable approximation for many organic reactions.

Workflow for Computational Analysis of Reactivity

The following workflow provides a systematic approach to investigating the reactivity of 5-Methyl-2-nitrophenyl isocyanate.

Caption: A generalized workflow for the computational investigation of chemical reactivity.

Key Reactivity Descriptors and Their Interpretation

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

-

HOMO: The energy and localization of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity).

-

LUMO: The energy and localization of the LUMO indicate the molecule's ability to accept electrons (electrophilicity).

For 5-Methyl-2-nitrophenyl isocyanate, the LUMO is expected to be localized primarily on the isocyanate group and the nitro group, highlighting these as the primary sites for nucleophilic attack. The HOMO will likely be distributed across the phenyl ring.

Molecular Electrostatic Potential (MEP)